Lanthanum tungsten oxide

Description

Lanthanum tungsten oxide is a complex inorganic compound that combines the unique properties of lanthanum and tungsten. This compound is known for its high thermal stability, electrical conductivity, and resistance to corrosion, making it valuable in various industrial and scientific applications.

Properties

CAS No. |

37382-36-8 |

|---|---|

Molecular Formula |

La2O9W2-12 |

Molecular Weight |

789.5 g/mol |

IUPAC Name |

lanthanum(3+);oxygen(2-);tungsten |

InChI |

InChI=1S/2La.9O.2W/q2*+3;9*-2;; |

InChI Key |

JOXCXBJCBKTLSY-UHFFFAOYSA-N |

Canonical SMILES |

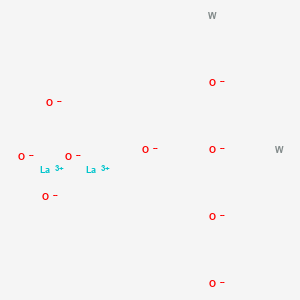

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[La+3].[La+3].[W].[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum tungsten oxide can be synthesized using several methods, including the sol-gel method, selective laser melting, and liquid-phase methods. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then dried and calcined to form the oxide . Selective laser melting introduces lanthanum oxide nanoparticles into a tungsten matrix, optimizing the microstructure and properties of the composite . Liquid-phase methods, such as hydrothermal synthesis and chemical vapor deposition, are also employed to produce high-purity this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through powder metallurgy and powder injection molding. These methods involve the mixing of lanthanum and tungsten powders, followed by compaction and sintering to form the desired oxide .

Chemical Reactions Analysis

Phase Formation and Structural Stability

Lanthanum tungstate exists in a range of compositions within the La₂O₃–WO₃ phase diagram, with stability dependent on temperature and stoichiometry .

-

Primary reaction :

This results in a fluorite-related structure with oxygen vacancies () governed by the La/W ratio .

| La/W Ratio | Phase Region | Oxygen Vacancies per Unit Cell | Crystal Structure |

|---|---|---|---|

| 5.3–5.7 | Single-phase | 0.5–2.0 | Cubic (high-temperature) |

| <5.3 | La₆W₂O₁₅ | N/A | Hexagonal |

| >5.7 | La₂O₃ | N/A | Hexagonal |

The oxygen vacancy concentration increases with higher La content, enhancing ionic conductivity .

Solid-State Reaction

La-W-O compounds are synthesized via high-temperature solid-state reactions:

Excess La₂O₃ leads to secondary phase formation (e.g., La₂O₃), while excess WO₃ stabilizes La₆W₂O₁₅ .

Flux Growth with Chlorides

In chloride fluxes, La-W-O-Cl phases form under reducing conditions :

Zinc acts as a reducing agent, though tungsten remains in the +6 oxidation state .

Defect Chemistry and Oxygen Vacancy Dynamics

Oxygen vacancies () in La-W-O systems follow:

-

-

At La/W = 5.4 (La₂₇W₅O₅₅.₅), vacancies drop to 0.5 per unit cell.

-

Vacancies facilitate proton conduction in humid environments, critical for fuel cell applications.

-

Hydrogen Spillover

Platinum-doped La-W-O exhibits hydrogen spillover, where H₂ dissociates on Pt and migrates to WO₃ surfaces :

At 50–150°C, reverse spillover and H₂O desorption compete, leading to surface reoxidation .

Thermal Decomposition

Thermogravimetric analysis (TGA) of La₂O₃-WO₃ composites shows :

-

Weight loss stages :

Oxynitride Perovskites

La-W-O precursors react in nitrogen-rich environments to form oxynitrides :

Scientific Research Applications

Lanthanum tungsten oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which lanthanum tungsten oxide exerts its effects involves its ability to form stable oxides and its high thermal and electrical conductivity. The compound’s nanoparticles provide heterogeneous nucleation sites, refining the grains and enhancing the material’s mechanical properties . Additionally, the presence of lanthanum and tungsten ions in the oxide matrix contributes to its unique electronic and catalytic properties .

Comparison with Similar Compounds

- Lanthanum oxide

- Tungsten oxide

- Barium lanthanum tungsten oxide

- Strontium this compound

This compound stands out due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.